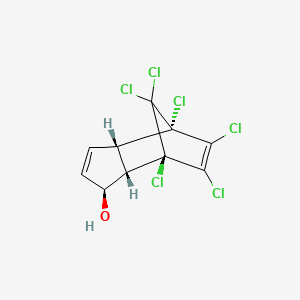
Hydroxychlordene
説明
Synthesis Analysis
The synthesis of Hydroxychlordene involves the use of heptachlor as a starting material . The process involves refluxing with silver carbonate in aqueous ethanol, which affords 1-hydroxychlordene in high yield .Molecular Structure Analysis
The molecular formula of Hydroxychlordene is C10H6Cl6O and it has a molecular weight of 354.872 . The IUPAC Standard InChI is InChI=1S/C10H6Cl6O/c11-6-7 (12)9 (14)5-3 (1-2-4 (5)17)8 (6,13)10 (9,15)16/h1-5,17H .Chemical Reactions Analysis
Hydroxychlordene is a metabolite of heptachlor, which is degraded by a bacterial strain via two pathways . One pathway involves hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene followed by epoxidation and dechlorination to chlordene epoxide .科学的研究の応用
Biotransformation by Fungi :
- The white rot fungus, Phlebia acanthocystis, can completely degrade hydroxychlordene in pure cultures, converting it into hydrophilic products (Xiao & Kondo, 2012).
Removal from Aqueous Solutions :
- Foam fractionation is highly effective in removing hydroxychlordene from water, achieving up to 97% removal in just 5 minutes (Chiu & Huang, 1991).
Root Uptake and Translocation in Plants :
- In studies involving zucchini and tomato seedlings, hydroxychlordene showed different levels of mobility from root to shoot, indicating a complex interaction with plant systems (Hayashi, Sugioka, & Ohyama, 2018).
Synthesis and Structural Studies :
- Research on synthesizing the enantiomers of hydroxychlordene has been conducted, demonstrating its complex chemical nature (Kleemeyer & Thiemann, 1986).
Environmental Stability and Behavior :
- Studies on chlordane, a pesticide closely related to heptachlor, show that hydroxychlordene forms when chlordane is exposed to water, indicating its environmental persistence and transformation (Bevenue & Yeo, 1969).
Metabolism in Animals :
- Dihydrochlordene, related to hydroxychlordene, is metabolized into hydroxylated derivatives by microsomal enzymes in houseflies and pigs, indicating a biological transformation pathway (Brooks & Harrison, 1967).
Soil Persistence and Degradation :
- The persistence and degradation products of heptachlor, including hydroxychlordene, vary significantly based on soil type, indicating environmental factors play a crucial role in its stability (Carter & Stringer, 1970).
特性
IUPAC Name |
(1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCIPIEEBVRNY-LDSHLKOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030921 | |
| Record name | Hydroxychlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxychlordene | |
CAS RN |
24009-05-0 | |
| Record name | Hydroxychlordene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLORDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S17V1MYAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



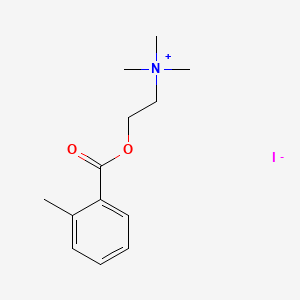
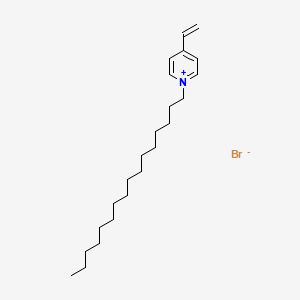
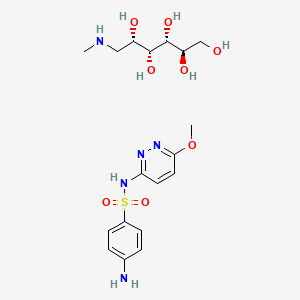
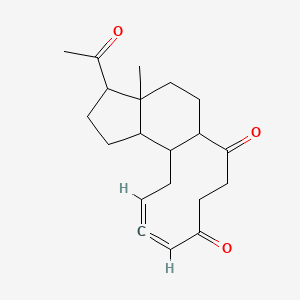
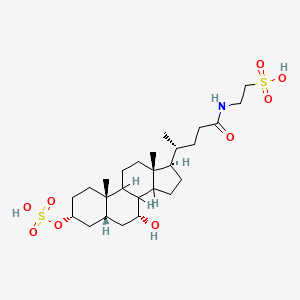
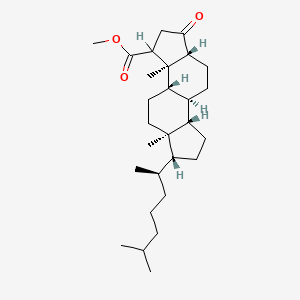
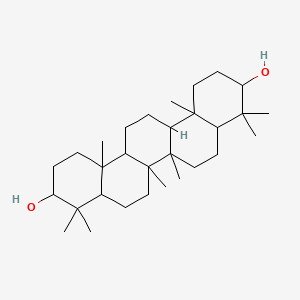
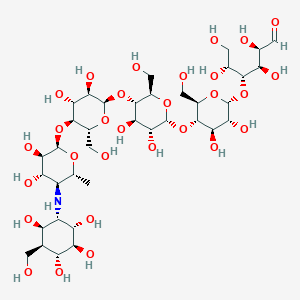
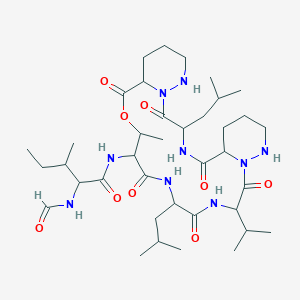
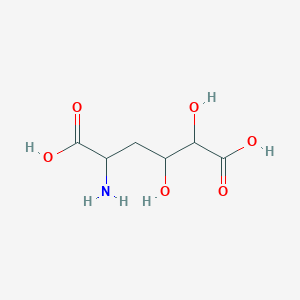
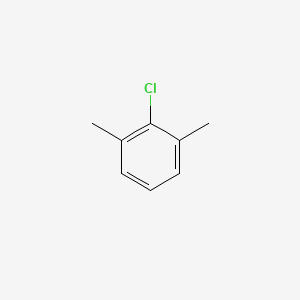
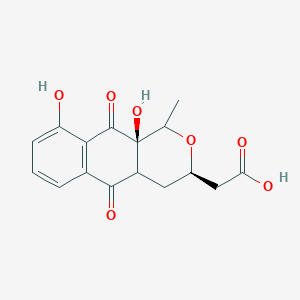
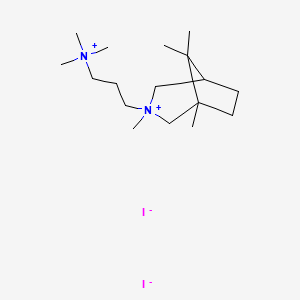
![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)